![molecular formula C23H19ClN2O2 B15210447 N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide CAS No. 785836-67-1](/img/structure/B15210447.png)
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide is a compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . This compound, in particular, has been studied for its potential pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the COX-2 enzyme, which plays a crucial role in inflammation. By inhibiting COX-2, the compound can reduce inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide: Known for its anti-inflammatory properties.
Benzoxazole derivatives: Various derivatives exhibit antibacterial, antifungal, and anticancer activities.
Uniqueness
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide stands out due to its specific structural features and the combination of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propiedades
Número CAS |
785836-67-1 |
|---|---|
Fórmula molecular |
C23H19ClN2O2 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-15-3-7-17(8-4-15)23(27)25-19-11-12-21-20(14-19)26-22(28-21)13-16-5-9-18(24)10-6-16/h3-12,14H,2,13H2,1H3,(H,25,27) |
Clave InChI |
LMJRFWAEIHUCCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


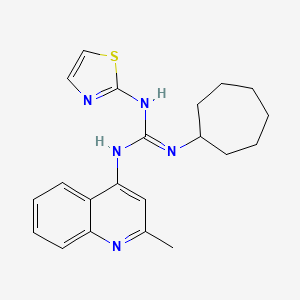
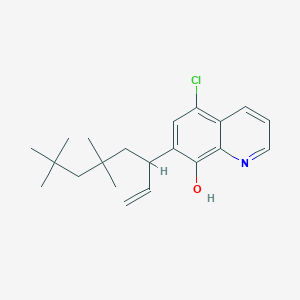
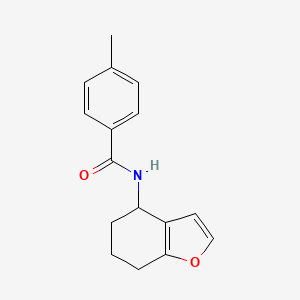
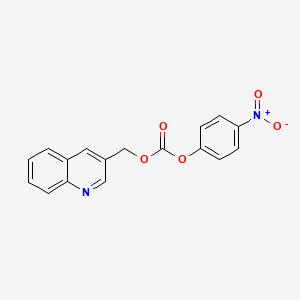
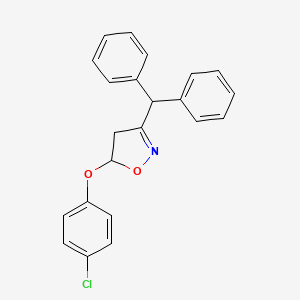
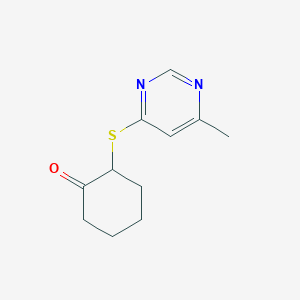
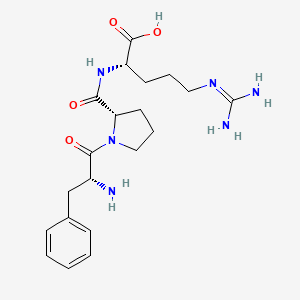
![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)

![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
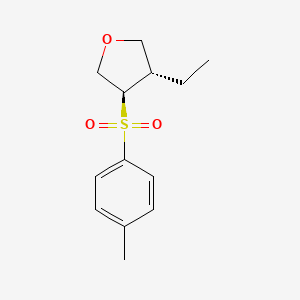
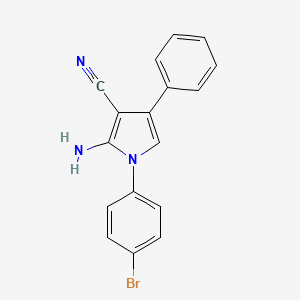
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
